molecular formula C24H18ClN3O2 B2574256 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-70-7

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2574256
CAS No.: 901005-70-7
M. Wt: 415.88
InChI Key: CHNJJZKMHWKRGF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique pyrazoloquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Scientific Research Applications

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization using a catalyst such as palladium or copper.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness: 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and dimethoxy groups can enhance its interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O2/c1-29-21-12-7-15(13-22(21)30-2)23-19-14-26-20-6-4-3-5-18(20)24(19)28(27-23)17-10-8-16(25)9-11-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNJJZKMHWKRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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